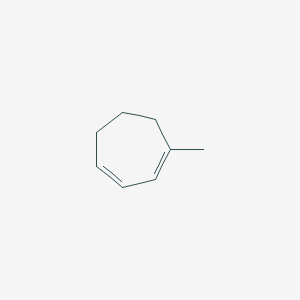

1-Methylcyclohepta-1,3-diene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

14947-22-9 |

|---|---|

Fórmula molecular |

C8H12 |

Peso molecular |

108.18 g/mol |

Nombre IUPAC |

1-methylcyclohepta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |

Clave InChI |

JBHANEICNSHPTD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CCCC1 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Methylcyclohepta 1,3 Diene and Derivatives

Direct Synthesis Strategies

Direct approaches to the synthesis of cyclohepta-1,3-diene systems often involve the construction of the seven-membered ring through cycloaddition reactions or the rearrangement of readily available precursors.

Cycloaddition Reactions in Cyclohepta-1,3-diene Formation

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. Among these, [4+3] cycloadditions have emerged as a key strategy for the construction of seven-membered rings.

The [4+3] cycloaddition reaction, which involves the combination of a 4π-electron system (a diene) and a 3-atom π-system (an allyl cation or its equivalent), is a convergent and efficient method for assembling seven-membered rings. rsc.org This methodology has been widely applied in the synthesis of various natural products containing cycloheptane (B1346806) subunits. rsc.org The reaction allows for the direct formation of the seven-membered ring with a high degree of stereocontrol, making it an attractive approach for complex molecule synthesis. nih.gov

While traditional Diels-Alder reactions ([4+2] cycloadditions) are well-established for forming six-membered rings, the [4+3] variant provides access to the less common but synthetically valuable seven-membered carbocycles. libretexts.org The success of these reactions often depends on the nature of the diene and the allyl cation precursor.

The mechanism of the [4+3] cycloaddition of allyl cations to conjugated dienes has been a subject of detailed study. These reactions typically proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.gov The stability of the allyl cation plays a crucial role in the reaction's feasibility and outcome. For instance, the cycloaddition of simple allyl cations, such as the 2-methylallyl cation, with conjugated dienes like cyclohexa-1,3-diene has been investigated to optimize reaction conditions. rsc.org

Studies have shown that the choice of counterion, solvent, and temperature significantly impacts the yield of the cycloadduct. rsc.org For example, using silver trifluoroacetate (B77799) in isopentane (B150273) at low temperatures has been found to be effective for generating the allyl cation from an allyl halide. rsc.org The regiochemistry and stereochemistry of the addition are influenced by both steric and electronic factors of the reacting partners. In some cases, the configuration of the allyl cation can be lost during the cycloaddition process, particularly with electron-rich dienes. acs.org

A direct application of [4+3] cycloaddition has been demonstrated in the synthesis of 1-methylcyclohepta-1,4-diene. The reaction between the 2-methylallyl cation and butadiene results in the formation of 1-methylcyclohepta-1,4-diene, albeit in modest yields. rsc.org This particular reaction highlights the utility of [4+3] cycloadditions for constructing substituted cycloheptadiene rings from simple, acyclic precursors.

The reaction conditions for this transformation have been optimized, with the combination of 2-methylallyl iodide and silver trifluoroacetate in isopentane at -78°C providing the desired product. rsc.org While the yield for open-chain dienes like butadiene is relatively low, this method still represents a significant advancement in accessing these seven-membered ring systems. rsc.org

Gold-Catalyzed Oxidative Rearrangements for Hydroxycyclohepta-1,3-diene Systems

In recent years, gold catalysis has emerged as a powerful tool for orchestrating complex chemical transformations. One such application is the oxidative rearrangement of propargyl alcohols to yield functionalized cycloheptadiene systems.

A gold-catalyzed oxidative rearrangement of propargyl alcohols, which can be derived from commercially available cyclohex-2-en-1-ones and various alkynes, has been developed for the efficient synthesis of 2-hydroxycyclohepta-1,3-diene-1-carbonyl compounds. acs.orgnih.gov This methodology has proven to be versatile, with a broad substrate scope and compatibility with various functional groups. nih.gov

Extensive investigations have been conducted to optimize the reaction conditions, leading to a robust and efficient protocol. acs.orgnih.gov The reaction proceeds under mild conditions and provides a valuable route to highly functionalized seven-membered rings, which can serve as building blocks for the synthesis of more complex molecules, including natural products like guanacastepene A. acs.orgnih.gov

The following table summarizes the synthesis of various 2-hydroxycyclohepta-1,3-diene-1-carbonyl compounds from their corresponding propargyl alcohol precursors using this gold-catalyzed methodology. acs.org

| Entry | Substrate (Propargyl Alcohol) | Product (2-Hydroxycyclohepta-1,3-diene-1-carbonyl) |

| 1 | 1b | Cyclopropyl(2-hydroxycyclohepta-1,3-dien-1-yl)methanone (2b) |

| 2 | 1d | Ethyl 2-hydroxycyclohepta-1,3-diene-1-carboxylate (2d) |

| 3 | 1h | (2-Hydroxycyclohepta-1,3-dien-1-yl)(2-methoxyphenyl)methanone (2h) |

Pathways for Oxidative Rearrangement to Diene Products

The transformation of bicyclo[4.1.0]heptane frameworks into cycloheptadiene systems represents a key rearrangement pathway. While direct oxidative rearrangement of 1-methylbicyclo[4.1.0]heptane to 1-methylcyclohepta-1,3-diene is not extensively documented, the chemistry of related systems provides insight into potential routes. The oxidation of bicyclic terpenes containing the bicyclo[4.1.0]heptane core, such as (+)-3-carene, with reagents like selenium dioxide (SeO₂) and tert-butyl chromate (B82759) has been studied. These reactions typically yield oxygenated products like enones and enediones within the bicyclic system rather than ring-opened dienes. rsc.org

More relevant are the thermal rearrangements of 7,7-dihalobicyclo[4.1.0]heptanes. These reactions proceed via a formal oxidative addition to the cyclopropane (B1198618) ring followed by elimination and rearrangement, ultimately leading to cycloheptadiene and cycloheptatriene (B165957) products. This process, while not an oxidation in the sense of using an external oxidizing agent, involves a change in the oxidation state of the ring carbons and leads to the desired diene scaffold.

For instance, the pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane in a basic solvent like quinoline (B57606) is a known method for producing cycloheptatriene, with 1- and 2-bromocyclohepta-1,3-dienes isolated as reaction intermediates. This suggests that a similar strategy starting from a methylated analogue could provide a pathway to 1-methylcyclohepta-1,3-diene.

Rearrangement-Based Synthesis Approaches

Isomerization Reactions Involving Methylenecycloheptadiene Derivatives

The synthesis of 1-methylcyclohepta-1,3-diene via the isomerization of an exocyclic double bond in a precursor like 1-methylenecyclohepta-2,4-diene is a theoretically plausible route. Such isomerizations, typically catalyzed by acids, bases, or transition metals, are common for converting less stable exocyclic double bonds into more stable endocyclic ones. However, specific, documented examples of this particular transformation for the synthesis of 1-methylcyclohepta-1,3-diene are not prominently featured in the surveyed scientific literature. Model systems have been developed to study the conformational properties of related structures, such as 2-methylene-1-methylbicyclo[4.1.0]heptane, but their subsequent isomerization to cycloheptadienes is not detailed. researchgate.netresearchgate.net

Ring Expansion and Cyclization Approaches

Cycloheptatriene-Derived Synthetic Pathways

A well-established method for generating substituted cycloheptadiene and cycloheptatriene rings involves the thermal decomposition of gem-dihalobicyclo[4.1.0]heptanes, also known as dihalonorcaranes. This approach serves as a powerful ring expansion strategy.

Research has shown that the pyrolysis of methylated 7,7-dibromonorcaranes provides a direct route to methyl-substituted cycloheptatrienes. Specifically, the pyrolysis of 3-methyl-7,7-dibromonorcarane in quinoline yields a mixture of 1-, 2-, and 3-methylcycloheptatrienes. These cycloheptatriene isomers can, in turn, serve as precursors to methylcycloheptadienes, as some of these derivatives are known to be thermally isomerizable. researchgate.net The initial ring expansion involves the electrocyclic opening of the dibromocyclopropane ring, which can be followed by sigmatropic shifts to distribute the methyl group to various positions on the seven-membered ring. Subsequent controlled isomerization of the resulting methylcycloheptatriene mixture could then lead to the desired 1-methylcyclohepta-1,3-diene.

Table 1: Synthesis of Methylcycloheptatrienes from a Dihalonorcarane Precursor

| Starting Material | Reagents/Conditions | Products | Reference |

| 3-Methyl-7,7-dibromonorcarane | Pyrolysis in quinoline | Mixture of 1-, 2-, and 3-methylcycloheptatrienes | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Sigmatropic Rearrangements in 1-Methylcyclohepta-1,3-diene Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org In the context of cycloheptadiene systems, these rearrangements are pivotal in understanding the isomerization and dynamic behavior of these seven-membered rings.

chemrestech.comwikipedia.orgHydrogen Shifts in Neutral Cycloheptadiene Systems

A prominent reaction within neutral cycloheptadiene systems is the chemrestech.comwikipedia.org sigmatropic hydrogen shift. nih.gov This process involves the migration of a hydrogen atom across the conjugated diene system, leading to the isomerization of the cycloheptadiene. Density functional theory calculations have shown that for 1,3-cycloheptadiene, two enantiomeric transition structures are involved in the chemrestech.comwikipedia.org hydrogen shift, which interconnects three different conformers of the diene. nih.govresearchgate.net The complexity of these potential energy surfaces tends to increase with the size of the ring. nih.gov

The stereochemistry of chemrestech.comwikipedia.org sigmatropic shifts is a key aspect. These reactions typically proceed via a suprafacial pathway, where the migrating hydrogen atom remains on the same face of the π-system. vaia.comlibretexts.org This is a thermally allowed process according to the Woodward-Hoffmann rules. vaia.com In the case of 5-methylcyclopenta-1,3-diene, isomerization to 1-methyl- and 2-methylcyclopenta-1,3-diene occurs through two successive chemrestech.comwikipedia.org suprafacial sigmatropic shifts of a C-H bond. vaia.com It is important to note that a wikipedia.orgchemrestech.com thermal shift, which would require an antarafacial migration, is geometrically constrained and thus forbidden. vaia.com

Substituents can significantly influence the equilibrium composition of the products of sigmatropic rearrangements. In the Cope rearrangement, a wikipedia.orgwikipedia.org sigmatropic shift in 1,5-dienes, the position of the equilibrium is affected by the stability of the resulting alkenes. masterorganicchemistry.com Generally, the equilibrium will favor the formation of the more substituted, and thus more stable, alkene (Zaitsev's rule). masterorganicchemistry.com

In the context of cycloheptadiene rearrangements, the divinylcyclopropane-cycloheptadiene rearrangement provides further evidence for substituent effects. This rearrangement is stereospecific, with the stereochemistry of the substituents on the double bonds of the starting divinylcyclopropane dictating the stereochemistry of the resulting cycloheptadiene product. wikipedia.org For instance, cis,cis-divinylcyclopropanes yield cis products, while cis,trans isomers lead to trans products. wikipedia.org

[1][5] Hydrogen Shifts in Neutral Cycloheptadiene Systems

Cycloaddition Reactions

Cycloaddition reactions are another major class of pericyclic reactions that 1-methylcyclohepta-1,3-diene and related systems undergo. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

Diels-Alder ([4+2]) Cycloadditions with Conjugated Dienes

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comucalgary.calibretexts.org For the reaction to occur, the diene must be in a conjugated system and adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org The reaction rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.calibretexts.org

The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Furthermore, the reaction typically proceeds to form the endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the cyclohexene (B86901) ring. libretexts.org

| Diene Reactivity in Diels-Alder Reactions | |

| Requirement | Diene must be conjugated. masterorganicchemistry.com |

| Conformation | Must be able to adopt the s-cis conformation. masterorganicchemistry.comlibretexts.org |

| Substituent Effects | Electron-donating groups on the diene increase reactivity. ucalgary.ca |

| Stereospecificity | Stereochemistry of the dienophile is retained. libretexts.org |

| Stereoselectivity | The endo product is generally favored. libretexts.org |

1,3-Dipolar Cycloaddition Reactions with Methylated Cycloheptadienes

1,3-Dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring. wikipedia.orgnumberanalytics.comslideshare.net This reaction is a powerful tool for the synthesis of heterocyclic compounds. nih.gov The reaction is typically concerted, proceeding through a single-step mechanism without the formation of intermediates. numberanalytics.com

The reactivity in 1,3-dipolar cycloadditions is influenced by the electronic properties of the reactants. The rate is enhanced by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile in normal-electron-demand reactions. numberanalytics.com In reactions involving trimethylsilyldiazomethane, a 1,3-dipole, with α,β-unsaturated esters (dipolarophiles), the initial 1-pyrazoline products can isomerize to more stable 2-pyrazolines. nih.gov The distribution of these isomeric products is highly dependent on the relative configuration of the substituents on the intermediate 1-pyrazoline. nih.gov

| Factors Influencing 1,3-Dipolar Cycloadditions | |

| Reactants | 1,3-dipole and a dipolarophile. wikipedia.orgnumberanalytics.com |

| Product | A five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com |

| Mechanism | Generally concerted. numberanalytics.com |

| Electronic Effects | Electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile accelerate the reaction (normal demand). numberanalytics.com |

| Solvent Effects | Generally minimal due to non-polar reactants and transition states. wikipedia.org |

Intramolecular [4+2] Cycloadditions Followed by Ring Expansion

The intramolecular Diels-Alder reaction is a powerful method for constructing polycyclic systems, wherein a diene and a dienophile are part of the same molecule. organicreactions.orgwikipedia.org This reaction is entropically favored over its intermolecular counterpart, as the reacting moieties are already tethered, which often allows cyclization to occur under milder conditions. organicreactions.org For a derivative of 1-methylcyclohepta-1,3-diene to undergo such a reaction, it must possess a dienophile-containing side chain attached to the ring.

The reaction proceeds via a concerted [4+2] cycloaddition to form a new six-membered ring, resulting in a complex bicyclic or tricyclic fused or bridged system. wikipedia.orgmasterorganicchemistry.com The length and conformational flexibility of the tether connecting the diene and dienophile are critical in determining the feasibility and stereochemical outcome of the reaction. organicreactions.org Intramolecular Diels-Alder reactions are particularly effective when forming five- or six-membered rings as part of the new framework. masterorganicchemistry.com

While the intramolecular Diels-Alder reaction itself creates a new ring, the concept of a subsequent ring expansion would involve further skeletal rearrangement of the resulting cycloadduct. For instance, studies on 5-vinyl-1,3-cyclohexadienes, a related system, show they undergo intramolecular Diels-Alder reactions to yield tricyclic products. oregonstate.edu Such strained systems could potentially be induced to undergo ring expansion under thermal or catalytic conditions, although this represents a separate, subsequent transformation. The initial cycloaddition of a suitably substituted cycloheptadiene derivative would first yield a polycyclic structure, which could then be a substrate for a variety of transformations, including targeted ring expansions.

Additions to the Diene System

1,2- and 1,4-Additions to Conjugated Dienes

Like other conjugated dienes, 1-methylcyclohepta-1,3-diene readily undergoes electrophilic addition reactions. libretexts.org The addition of an electrophile, such as HBr, to the conjugated system results in the formation of a resonance-stabilized allylic carbocation intermediate. This delocalized cation has positive charge distributed across two carbon atoms, allowing the subsequent attack by a nucleophile at either position. libretexts.org This leads to the formation of two distinct products: the 1,2-addition product and the 1,4-addition product. libretexts.org

The reaction mechanism begins with the protonation of one of the double bonds at an end carbon of the diene system to form the most stable carbocation. libretexts.org In the case of 1-methylcyclohepta-1,3-diene, protonation at C-3 would generate a tertiary allylic carbocation, which is highly stabilized. The nucleophile (e.g., Br⁻) can then attack this delocalized cation at two sites, leading to the product mixture.

The ratio of these products is often dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product is the one that is formed fastest, which is usually the 1,2-adduct. This is because the activation energy for its formation is lower, partly due to the proximity of the nucleophile to the adjacent carbon in the carbocation intermediate. libretexts.org

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. This allows the products to equilibrate, and the most stable product will predominate. The thermodynamic product is often the 1,4-adduct, as it frequently results in a more substituted, and therefore more stable, internal double bond (Zaitsev's rule). masterorganicchemistry.comthecarbondr.com

The table below illustrates the potential products from the addition of HBr to 1-methylcyclohepta-1,3-diene, assuming initial protonation leads to the most stable allylic carbocation.

Interactive Table: Potential Products of HBr Addition to 1-Methylcyclohepta-1,3-diene

| Product Type | Product Name | Reaction Conditions Favoring Formation |

|---|---|---|

| 1,2-Addition | 3-Bromo-1-methylcyclohept-1-ene | Low Temperature (Kinetic Control) |

| 1,4-Addition | 5-Bromo-1-methylcyclohept-1-ene | High Temperature (Thermodynamic Control) |

Valence Tautomerization and Dynamic Equilibria

Interconversions Between Cycloheptatriene (B165957) and Norcaradiene Systems

The seven-membered cycloheptatriene ring system exists in a dynamic equilibrium with its bicyclic valence tautomer, norcaradiene. nih.gov This process is a rapid, reversible 6π-electron disrotatory electrocyclic reaction. nih.gov For the parent compounds, the equilibrium heavily favors the cycloheptatriene form. However, the position of this equilibrium is sensitive to the nature and position of substituents on the ring. researchgate.netacs.org

The introduction of a methyl group, as would be present in a cycloheptatriene related to 1-methylcyclohepta-1,3-diene, can influence this equilibrium. While the diene itself is not part of this specific tautomerization, understanding this equilibrium is crucial to the chemistry of the underlying seven-membered ring system. Generally, electron-donating groups like alkyl substituents have a modest effect, but their steric requirements can play a more significant role. researchgate.net For instance, studies on related azulenone systems show that alkyl substitution, particularly when creating steric crowding, can shift the equilibrium toward the norcaradiene form. researchgate.net Conversely, electron-withdrawing groups at the C-7 position (the sp³ hybridized carbon) strongly stabilize the norcaradiene tautomer. chemrxiv.org

This valence tautomerism is significant because the two isomers can exhibit different chemical reactivity. The norcaradiene form, for example, can readily participate in [4+2] cycloaddition reactions as a cyclopropane-activated diene. nih.gov

Interactive Table: Substituent Effects on the Cycloheptatriene (CHT) - Norcaradiene (NCD) Equilibrium

| Substituent Type at C-7 | Effect on Equilibrium | Favored Tautomer |

|---|---|---|

| **Electron-donating (e.g., -OR, -NR₂) ** | Destabilizes NCD | Cycloheptatriene (CHT) |

| Electron-withdrawing (e.g., -COOR, -CN) | Stabilizes NCD | Norcaradiene (NCD) |

| Alkyl (e.g., -CH₃) | Modest electronic effect, steric factors can favor NCD | Generally Cycloheptatriene (CHT) |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 1-Methylcyclohepta-1,3-diene and investigating its role in reaction mechanisms. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In mechanistic studies, NMR is crucial for tracking the transformation of reactants to products. For instance, in catalyzed transfer hydrogenation or hydrosilylation reactions involving similar cyclic dienes like 1-methylcyclohexa-1,3-diene, NMR is used to follow the progress of the reaction over time. rsc.org By taking spectra at various intervals, researchers can identify intermediates, determine reaction kinetics, and understand the stereochemical outcome of the reaction. For example, the appearance and disappearance of specific proton and carbon signals corresponding to the diene system and the subsequent saturated or silylated products allow for a detailed mechanistic pathway to be proposed. The integration of proton signals can quantify the conversion, while coupling constants can reveal the conformation of the cycloalkene ring in the products. rsc.org

While specific experimental NMR data for 1-Methylcyclohepta-1,3-diene is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts for 1-Methylcyclohepta-1,3-diene:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (CH₃) | 1.7 - 2.0 | Singlet |

| Olefinic Protons (=CH) | 5.5 - 6.5 | Multiplet |

| Allylic Protons (C=C-CH₂) | 2.0 - 2.5 | Multiplet |

| Aliphatic Protons (CH₂) | 1.4 - 1.8 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for 1-Methylcyclohepta-1,3-diene:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | 20 - 25 |

| Olefinic Carbons (=CH) | 120 - 140 |

| Quaternary Olefinic Carbon (=C-CH₃) | 135 - 145 |

| Allylic Carbons (C=C-CH₂) | 25 - 35 |

| Aliphatic Carbons (CH₂) | 20 - 30 |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of 1-Methylcyclohepta-1,3-diene and for deducing its structure through the analysis of its fragmentation patterns. When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), which then undergoes characteristic fragmentation.

The molecular ion peak for 1-Methylcyclohepta-1,3-diene would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 108.18 g/mol . nih.gov The fragmentation of cyclic dienes often involves retro-Diels-Alder reactions, allylic cleavages, and loss of small neutral molecules. For the related compound 1-methylcyclohexa-1,3-diene, a predicted GC-MS spectrum shows a base peak and other significant fragments that can be extrapolated to understand the fragmentation of 1-Methylcyclohepta-1,3-diene. foodb.canih.gov

A key fragmentation pathway for cyclic dienes is the retro-Diels-Alder reaction, which would involve the cleavage of the ring to produce smaller, stable fragments. Another common fragmentation is the loss of the methyl group, resulting in a fragment ion at m/z 93. Subsequent loss of hydrogen atoms and rearrangement can lead to a variety of other fragment ions.

Predicted Major Fragment Ions in the Mass Spectrum of 1-Methylcyclohepta-1,3-diene:

| m/z | Proposed Fragment |

| 108 | [C₈H₁₂]⁺ (Molecular Ion) |

| 93 | [C₇H₉]⁺ (Loss of CH₃) |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ (Tropylium or Phenyl Cation) |

The presence of a GC-MS spectrum for 1-Methylcyclohepta-1,3-diene in spectral databases confirms its amenability to this analytical technique for identification and structural analysis. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For 1-Methylcyclohepta-1,3-diene, the IR spectrum is characterized by absorptions corresponding to the vibrations of its C-H and C=C bonds.

The key diagnostic peaks in the IR spectrum of 1-Methylcyclohepta-1,3-diene would be the C=C stretching vibrations of the diene system and the various C-H stretching and bending vibrations. wiley.com The presence of both sp²-hybridized carbons in the double bonds and sp³-hybridized carbons in the ring and methyl group leads to a series of characteristic absorptions.

Characteristic Infrared Absorption Bands for 1-Methylcyclohepta-1,3-diene:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | =C-H Stretch | Medium |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Strong |

| 1680 - 1640 | C=C Stretch (Conjugated) | Medium-Weak |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium |

| 1380 - 1370 | C-H Bend (Methyl Rock) | Medium |

| 1000 - 650 | =C-H Bend (Out-of-plane) | Strong |

The specific positions and intensities of these bands can provide subtle information about the conformation of the seven-membered ring. libretexts.org While a vapor phase IR spectrum is noted to be available, detailed analysis in the literature is sparse. nih.gov

Photoelectron Spectroscopy in Electronic Structure Studies

For instance, research on cyclohepta-1,3,5-triene has utilized PES to investigate its ground and ionic states, revealing a complex electronic structure. foodb.ca The introduction of a methyl group in 1-Methylcyclohepta-1,3-diene would be expected to influence the energies of the π-orbitals of the diene system through inductive and hyperconjugative effects. The methyl group, being electron-donating, would likely lower the ionization potentials associated with the π-system compared to the unsubstituted cyclohepta-1,3-diene.

Computational and Theoretical Organic Chemistry of 1 Methylcyclohepta 1,3 Diene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules like 1-Methylcyclohepta-1,3-diene. DFT calculations are instrumental in determining optimized molecular geometries, thermodynamic properties, and reaction energetics.

While specific DFT studies on the geometry and energetics of 1-Methylcyclohepta-1,3-diene are not extensively documented in the literature, the methodologies applied to similar systems offer a clear framework for such investigations. For instance, DFT calculations have been successfully employed to study the structural isomers of related diene complexes, such as (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) imperial.ac.uknist.govresearchgate.net. In these studies, various functionals like B3LYP are often paired with basis sets such as 6-31G* to obtain reliable geometric parameters that compare well with experimental data. Such an approach would be suitable for determining the bond lengths, bond angles, and dihedral angles of 1-Methylcyclohepta-1,3-diene, as well as its conformational preferences.

The energetics of the molecule, including its heat of formation and relative stability compared to its isomers, can also be robustly calculated using DFT. For example, in the study of Diels-Alder reactions involving buta-1,3-diene and cyclopentadiene, DFT methods like B-LYP/6-31G** and Becke3-LYP/6-31G** have provided energy barriers in excellent agreement with experimental data nih.govrsc.org.

A hypothetical DFT study on 1-Methylcyclohepta-1,3-diene would likely involve the optimization of its structure to a local energy minimum and the subsequent calculation of its vibrational frequencies to confirm the nature of the stationary point and to obtain zero-point vibrational energy (ZPVE) corrections. The resulting data would provide a comprehensive energetic and geometric profile of the molecule.

The concept of aromaticity and the associated stabilization energy is crucial in understanding the properties of cyclic conjugated systems. While 1-Methylcyclohepta-1,3-diene itself is not aromatic, its related cycloheptatriene (B165957) systems exhibit interesting aromatic characteristics, such as homoaromaticity. Homoaromaticity refers to the stabilization of a cyclic system where a single sp³-hybridized carbon atom interrupts the conjugation wikipedia.org.

The aromatic stabilization energy (ASE) can be quantified using various computational methods, including those based on isodesmic and homodesmotic reactions. For instance, the ASE of benzene (B151609) is estimated to be around 36 kcal/mol based on heats of hydrogenation chemrxiv.org. For more complex systems, computational approaches are indispensable. Studies on corannulene (B50411) and coronene (B32277) have employed homodesmotic reactions to estimate their ASE, yielding values of 44.5 kcal/mol and 58.4 kcal/mol, respectively molport.com. A similar approach could be used to estimate the stabilization energy in homoaromatic cycloheptatriene systems.

The planarity of the transition state for ring inversion in cycloheptatriene is found to be antiaromatic, as the pseudo-2π-electrons of the CH₂ group participate with the 6π-electrons of the ring, forming an 8π-electron system beilstein-journals.org.

The study of reaction mechanisms involving 1-Methylcyclohepta-1,3-diene and related compounds heavily relies on the characterization of transition states and the analysis of reaction pathways. A key reaction for the formation of cycloheptadienes is the divinylcyclopropane rearrangement, a process that has been extensively studied computationally beilstein-journals.orgnih.govacs.orgwikipedia.org.

This rearrangement is a thermal isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene. Computational studies have revealed that the reaction proceeds through a boat-like transition state nih.govacs.org. The activation energy for the rearrangement of cis-divinylcyclopropane is calculated to be around 19.7 kcal/mol, and the resulting cycloheptadiene is favored by approximately -20.1 kcal/mol relative to the starting material beilstein-journals.orgnih.gov.

For 1-Methylcyclohepta-1,3-diene, a plausible synthetic route could involve a substituted divinylcyclopropane. The presence of the methyl group would likely influence the energetics of the rearrangement. DFT calculations would be essential to model the transition state, calculate the activation barrier, and determine the reaction's thermodynamic profile.

Furthermore, DFT has been used to investigate other reactions of cycloheptatriene, such as its dual hydroamination to tropene. These studies have elucidated the reaction mechanism, identifying key intermediates and transition states, and have provided insights into the catalytic cycle involving a palladium catalyst capes.gov.br.

High-Level Ab Initio Methods (e.g., CCSD(T), CASPT2N) for Relative Energies

For highly accurate energy calculations, especially for systems where electron correlation is significant, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] and Complete Active Space with Second-order Perturbation Theory (CASPT2) are employed. These methods provide benchmark-quality relative energies for isomers and conformers.

In the context of 1-Methylcyclohepta-1,3-diene, CCSD(T) calculations would be invaluable for obtaining accurate relative energies of its different isomers and conformers. This would allow for a precise determination of the most stable structures and a reliable assessment of the thermodynamics of reactions involving this compound. For instance, a benchmark study on cyclohexanones used CCSD(T) to provide reference energies for evaluating the performance of various DFT functionals researchgate.net.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions wikipedia.orgquizlet.com. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For 1-Methylcyclohepta-1,3-diene, which can act as a diene in cycloaddition reactions, FMO analysis can predict its reactivity towards various dienophiles. The energies and shapes of the HOMO and LUMO of 1-Methylcyclohepta-1,3-diene would determine the feasibility and stereochemical outcome of reactions like the Diels-Alder reaction. The methyl group, being an electron-donating group, would raise the energy of the HOMO, making the diene more reactive towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.

Computational chemistry provides the tools to calculate and visualize these frontier orbitals. A DFT calculation on 1-Methylcyclohepta-1,3-diene would yield the HOMO and LUMO energy levels and their spatial distribution. This information is crucial for understanding its chemical behavior. For example, in the study of Diels-Alder reactions of other dienes, FMO analysis has been used to explain the observed regioselectivity and stereoselectivity dntb.gov.ua.

Studies on Homoaromaticity and Annular Electron Delocalization

As previously mentioned, the cycloheptatriene system is a classic example of a neutral homoaromatic compound, where a single sp³-hybridized carbon atom interrupts a 6π-electron system wikipedia.orginflibnet.ac.in. This interruption does not completely disrupt the cyclic delocalization of electrons, leading to a degree of aromatic stabilization.

Computational studies have been pivotal in confirming and quantifying the extent of homoaromaticity. These studies often involve analyzing geometric criteria (bond length equalization), energetic criteria (stabilization energies from isodesmic reactions), and magnetic criteria (such as nucleus-independent chemical shifts, NICS).

For cycloheptatriene, detailed computational analyses have firmly established its homoaromatic character beilstein-journals.org. The presence of a methyl group at the 7-position (as in 7-methylcycloheptatriene) is not expected to significantly alter this property nist.govontosight.ainih.gov. The delocalization of the π-electrons across the seven-membered ring, despite the intervening CH₂ group, is a key feature of these systems.

Investigation of Singlet-Triplet Separations in Related Carbene Rearrangements

Carbenes are highly reactive intermediates that can exist in either a singlet or a triplet spin state, and the energy difference between these states (the singlet-triplet gap) dictates their reactivity. Rearrangements involving carbenes are common in organic chemistry, and computational studies are essential for understanding the role of the spin state.

While there are no specific studies on carbene rearrangements directly involving 1-Methylcyclohepta-1,3-diene, research on related systems provides valuable insights. For example, the singlet-triplet energy gap of cyclobutylidene has been investigated using ab initio and DFT methods nih.gov. These studies show that the singlet state is the ground state, and the triplet state lies at a higher energy.

In the context of cycloheptatriene systems, a related carbene would be cycloheptatrienylidene. Computational studies on the singlet-triplet gap of such carbenes would be crucial for understanding their potential rearrangement pathways. The magnitude and sign of the singlet-triplet gap can be influenced by substituents nih.gov. High-level computational methods, such as CCSD(T) and multireference methods, are often necessary to obtain accurate singlet-triplet gaps, as DFT methods can sometimes be unreliable for this property nih.govchemrxiv.orgcapes.gov.brnih.govrsc.org.

Electronic Structure Analysis (NBO Analysis) of Tautomeric Forms

A comprehensive Natural Bond Orbital (NBO) analysis of the tautomeric forms of 1-methylcyclohepta-1,3-diene would be essential to quantitatively describe the electron distribution, hybridization, and stabilizing interactions within these isomers. Such an analysis would typically involve the investigation of key electronic properties, including natural atomic charges, the composition of natural hybrid orbitals, and the energies of donor-acceptor interactions derived from the second-order perturbation theory analysis of the Fock matrix in the NBO basis.

The primary tautomers of 1-methylcyclohepta-1,3-diene would include positional isomers where the methyl group is located on different carbon atoms of the cycloheptadiene ring, as well as isomers with different arrangements of the double bonds. For each of these tautomers, a detailed NBO analysis would provide insights into:

Natural Population Analysis: This would reveal the distribution of electron density and the natural atomic charges on each atom, offering a more chemically intuitive picture than that provided by other charge partitioning schemes.

Natural Hybrid Orbitals (NHOs): The analysis would describe the hybridization of the atomic orbitals contributing to the C-C and C-H bonds, elucidating the bonding characteristics in different parts of the seven-membered ring and the methyl substituent.

Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the quantification of hyperconjugative and stereoelectronic effects. This involves the analysis of interactions between occupied (donor) NBOs (such as σ bonds or lone pairs) and unoccupied (acceptor) NBOs (typically antibonding orbitals, σ* or π*). These interactions are key to understanding the relative stability of different tautomers and the delocalization of electron density.

In the absence of specific computational studies, a hypothetical data table would be structured to compare these NBO parameters across the different tautomeric forms.

Table 1: Hypothetical NBO Analysis Data for Tautomers of 1-Methylcyclohepta-1,3-diene

| Tautomer | Atom | Natural Charge (e) | NBO | Occupancy (e) | Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

|---|---|---|---|---|---|---|---|

| 1-Methylcyclohepta-1,3-diene | C1 | Data Not Available | σ(C1-C2) | Data Not Available | σ(C-H) | π*(C=C) | Data Not Available |

| C2 | Data Not Available | π(C1-C2) | Data Not Available | π(C=C) | π*(C=C) | Data Not Available | |

| 2-Methylcyclohepta-1,3-diene | C1 | Data Not Available | σ(C1-C2) | Data Not Available | σ(C-H) | π*(C=C) | Data Not Available |

| C2 | Data Not Available | π(C1-C2) | Data Not Available | π(C=C) | π*(C=C) | Data Not Available | |

| 5-Methylcyclohepta-1,3-diene | C1 | Data Not Available | σ(C1-C2) | Data Not Available | σ(C-H) | π*(C=C) | Data Not Available |

This table would allow for a direct comparison of the electronic properties of the tautomers, providing a basis for understanding their relative stabilities and reactivity. For instance, stronger donor-acceptor interactions in one tautomer compared to another would suggest greater electronic stabilization.

Given the unavailability of the necessary research data, this section remains speculative. The scientific community would benefit from future computational studies focusing on the NBO analysis of 1-methylcyclohepta-1,3-diene and its tautomers to fill this knowledge gap.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Construction

The conjugated diene system within 1-methylcyclohepta-1,3-diene is the cornerstone of its reactivity, enabling its participation in a variety of carbon-carbon bond-forming reactions. This reactivity is harnessed by synthetic chemists to construct complex molecular scaffolds with high degrees of stereochemical and architectural control.

Precursor for Fused Ring Systems and Heterocycles

The conjugated diene system in 1-methylcyclohepta-1,3-diene makes it an ideal candidate for cycloaddition reactions, most notably the Diels-Alder reaction, to generate fused ring systems. wikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereocontrol.

By reacting 1-methylcyclohepta-1,3-diene with a suitable dienophile, a bicyclic adduct containing a fused six- and seven-membered ring can be obtained. The methyl group on the diene can influence the regioselectivity of the cycloaddition, directing the dienophile to a specific position on the diene. The nature of the dienophile can be varied to introduce a wide range of functionalities into the resulting fused ring system. For example, the use of dienophiles containing heteroatoms, such as nitrogen or oxygen, in a hetero-Diels-Alder reaction would lead to the formation of fused heterocyclic systems. organic-chemistry.org

Theoretical studies on the Diels-Alder reactions of cycloheptadiene with various dienophiles have shown that the reactivity is influenced by the distortion energy required to achieve the transition state geometry. acs.org While these studies provide a framework for predicting reactivity, specific experimental examples detailing the use of 1-methylcyclohepta-1,3-diene in the synthesis of a broad range of fused ring systems and heterocycles are not extensively documented in readily available literature. However, the general principles of diene reactivity strongly support its potential in this area. mdpi.comnih.govresearchgate.netopenlibrary.orgorganic-chemistry.org

Potential as an Intermediate for Specialty Chemicals and Fine Chemicals

The reactivity of 1-methylcyclohepta-1,3-diene also positions it as a potential intermediate in the synthesis of specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are often used as building blocks for specialty chemicals, which are formulated products with specific functions.

The ability of 1-methylcyclohepta-1,3-diene to undergo various chemical transformations, including cycloadditions, electrophilic additions, and transition metal-catalyzed reactions, allows for the introduction of diverse functional groups and the construction of unique molecular architectures. These characteristics are highly desirable in the synthesis of molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. How is the nomenclature of 1-methylcyclohepta-1,3-diene determined, and what structural features define its IUPAC name?

- The name follows cycloalkene rules: the root "cyclohepta" indicates a 7-membered ring, "1,3-diene" specifies double bond positions, and "1-methyl" denotes the methyl substituent at position 1. Numbering starts at a double bond to minimize substituent indices . Computational tools like PubChem’s Lexichem TK validate naming conventions .

Q. What synthetic routes are available for preparing 1-methylcyclohepta-1,3-diene, and what intermediates are critical?

- A practical approach involves bromination of cycloheptanone derivatives (e.g., using Br₂ in THF/H₂O), followed by elimination or cyclization steps. Epoxide intermediates (e.g., from Li₂CO₃/LiBr in DMF) are key precursors, as demonstrated in cycloheptane-1,3-dione synthesis .

Q. What safety precautions are essential when handling 1-methylcyclohepta-1,3-diene in the laboratory?

- Use BS-approved fume hoods, NIOSH/EN 166-compliant safety glasses, and EN374-certified gloves. For vapor exposure, employ P95 (US) or P1 (EU) respirators. Avoid ignition sources due to its low flash point (~18.9°C) and explosive vapor-air mixtures .

Advanced Research Questions

Q. How does ring size (cyclohepta vs. cyclohexa) influence the reactivity of 1-methylcyclohepta-1,3-diene in Diels-Alder reactions?

- Larger rings increase strain and alter transition state (TS) asynchronicity. For cyclohexa analogs, TS geometries (B3LYP/6-31G*) show bond-forming distances (Δl = 0.38 Å) and electron density transfer (GEDT = 0.01e), suggesting non-concerted mechanisms. Cyclohepta derivatives may exhibit greater TS distortion due to ring flexibility .

Q. What computational methods are suitable for analyzing the electronic structure and reaction pathways of 1-methylcyclohepta-1,3-diene?

- Electron Localization Function (ELF) analysis and DFT (e.g., B3LYP/6-31G*) map bond formation in TSs. For example, ELF attractors in Diels-Alder reactions reveal asynchronous electron redistribution . Solvent effects and dispersion corrections (e.g., D3-BJ) improve accuracy for nonpolar systems .

Q. How can microwave-assisted synthesis improve the efficiency of cycloaddition reactions involving 1-methylcyclohepta-1,3-diene?

- Microwave irradiation reduces reaction times from hours to minutes (e.g., 3 min vs. 24 h for thiopyran synthesis). LiClO₄ catalysis further enhances regioselectivity in [4+2] cycloadditions with acetylene carboxylates .

Q. What analytical techniques are optimal for characterizing 1-methylcyclohepta-1,3-diene and its derivatives?

- GC-MS : Detects volatile byproducts (e.g., from decomposition at >80°C).

- NMR : ¹H/¹³C spectra identify double bond positions (δ 5.0–6.0 ppm for diene protons) and methyl group coupling.

- XRD : Resolves stereochemistry in crystalline derivatives like carboxylate esters .

Data Contradictions and Resolution

Q. How do conflicting reports on the stability of 1-methylcyclohepta-1,3-diene under acidic/basic conditions inform experimental design?

- claims stability under normal conditions but warns against strong acids/bases. In contrast, cyclohexa-diene analogs decompose in acidic media. Resolve via controlled pH studies: monitor decomposition by TLC/GC at pH <2 or >10 .

Q. Why do computational models sometimes fail to predict the regioselectivity of 1-methylcyclohepta-1,3-diene in cycloadditions?

- Steric effects from the methyl group and ring puckering are underestimated in gas-phase calculations. Include solvent models (e.g., PCM for THF) and van der Waals corrections to improve agreement with experimental outcomes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.